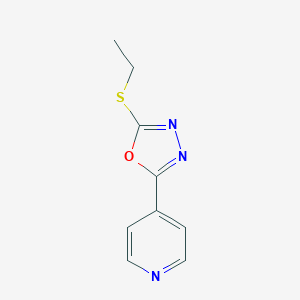

2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole

Description

1,3,4-Oxadiazoles are heterocyclic compounds widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted at position 2 with an ethylsulfanyl (-S-C₂H₅) group and at position 5 with a pyridin-4-yl moiety.

Properties

Molecular Formula |

C9H9N3OS |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

2-ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole |

InChI |

InChI=1S/C9H9N3OS/c1-2-14-9-12-11-8(13-9)7-3-5-10-6-4-7/h3-6H,2H2,1H3 |

InChI Key |

PGYGBBSAPUEERV-UHFFFAOYSA-N |

SMILES |

CCSC1=NN=C(O1)C2=CC=NC=C2 |

Canonical SMILES |

CCSC1=NN=C(O1)C2=CC=NC=C2 |

Origin of Product |

United States |

Biological Activity

2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The molecular formula of 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole is , with a molecular weight of approximately 222.27 g/mol. The presence of the pyridine and oxadiazole rings contributes to its reactivity and interaction with biological targets.

The biological activity of 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole is primarily attributed to its ability to interact with various molecular targets. The oxadiazole moiety is known for forming hydrogen bonds and π-π interactions with nucleophilic sites on proteins, which can influence enzyme activity and receptor binding.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can bind to receptors, potentially modulating pathways related to inflammation and cancer progression.

- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through activation of intrinsic pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

- A study highlighted that certain oxadiazole derivatives showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole | MCF-7 | <10 | Induces apoptosis |

| 2-Ethylsulfanyl derivatives | U-937 | <5 | Inhibits proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar oxadiazoles have shown effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, suggesting a potential application in treating infections .

Case Studies

- Cytotoxicity Evaluation : A series of oxadiazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The study found that modifications in the substituents significantly affected their potency .

- Molecular Docking Studies : Computational studies indicated strong binding affinities between 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole and target proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-oxadiazole ring system is known for its broad-spectrum antimicrobial properties. Compounds containing this scaffold have been synthesized and tested for their effectiveness against various pathogens.

Case Studies and Findings

- Antibacterial Properties : Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives demonstrate comparable or superior efficacy to standard antibiotics like gentamicin against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Other studies have highlighted the antifungal potential of oxadiazole derivatives. Specific compounds were tested against fungal strains and showed promising results, suggesting their potential use in treating fungal infections .

Anticancer Applications

The anticancer properties of oxadiazole derivatives have been a focal point in recent research. The ability of these compounds to induce apoptosis in cancer cells has been documented extensively.

Research Insights

- Cell Line Studies : In vitro studies have demonstrated that certain 1,3,4-oxadiazole derivatives can inhibit the growth of various cancer cell lines, including breast (MCF7), prostate (PC-3), and CNS cancer cells. For example, compounds with specific substitutions on the oxadiazole ring showed IC50 values significantly lower than standard chemotherapeutics like erlotinib .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Some compounds were found to inhibit epidermal growth factor receptor (EGFR) and Src kinase activities, which are critical in cancer progression .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory potential of oxadiazole derivatives has been explored as a therapeutic avenue.

Findings from Recent Studies

- Inhibition of Inflammatory Mediators : Certain oxadiazole compounds have been shown to reduce the levels of pro-inflammatory cytokines in vitro. This suggests their potential utility in managing inflammatory diseases .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

The biological activity and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazoles

Key Observations

Substituent Effects on Activity: Antimicrobial Activity: The presence of electron-withdrawing groups (e.g., aryl halides) at position 5 enhances antimicrobial potency, as seen in 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole . The pyridin-4-yl group in the target compound may offer moderate antimicrobial activity through similar electronic interactions, though direct evidence is lacking. Anti-inflammatory Activity: Bulky substituents like coumarin or naphthyloxymethyl at position 2 correlate with anti-inflammatory effects, likely due to steric and hydrophobic interactions with cyclooxygenase (COX) enzymes . The ethylsulfanyl group in the target compound lacks comparable bulk, suggesting a different activity profile.

Coumarin and naphthyl derivatives are typically synthesized via coupling or substitution reactions .

Solubility: Pyridine’s nitrogen atom may enhance water solubility relative to purely aromatic substituents (e.g., naphthyl or coumarin), balancing hydrophobicity .

Research Findings and Implications

- Antimicrobial Potential: While 2-amino-5-(aryl halide)-1,3,4-oxadiazoles exhibit strong antimicrobial activity , the target compound’s pyridinyl group could interact with bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding, though its efficacy requires empirical validation.

Preparation Methods

Reaction Mechanism and Procedure

Isonicotinic acid hydrazide (0.05 mol) is refluxed with carbon disulfide (0.05 mol) and sodium hydroxide (0.05 mol) in ethanol for 3 hours. Deprotonation of the hydrazide by NaOH facilitates nucleophilic attack on CS₂, forming a dithiocarbazate intermediate. Intramolecular cyclization via elimination of H₂S yields the oxadiazole-2-thiol.

Typical Conditions

Characterization Data

-

Spectroscopic Data :

Introduction of the ethylsulfanyl group is achieved through nucleophilic substitution using ethyl bromide or iodide. Two principal methods are documented:

Alkylation in Dimethylformamide (DMF) with Sodium Hydride

The thiol is deprotonated with NaH in DMF, followed by reaction with ethyl bromide.

Procedure

-

Dissolve 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol (0.008 mol) in anhydrous DMF.

-

Add NaH (0.008 mol) and stir for 30 minutes at room temperature.

-

Introduce ethyl bromide (0.008 mol) and stir for 3 hours.

-

Quench with ice-water, extract with ethyl acetate, and purify via recrystallization.

Optimized Conditions

Alkylation in Ethanol with Potassium Carbonate

A milder approach employs K₂CO₃ as a base in ethanol under reflux.

Procedure

-

Suspend 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol (0.01 mol) in ethanol.

-

Add K₂CO₃ (0.015 mol) and ethyl bromide (0.012 mol).

-

Reflux for 4–6 hours.

Key Parameters

Comparative Analysis of Alkylation Methods

| Parameter | NaH/DMF Method | K₂CO₃/Ethanol Method |

|---|---|---|

| Reaction Time | 3 hours | 4–6 hours |

| Temperature | Room temperature | Reflux |

| Base | Strong (NaH) | Mild (K₂CO₃) |

| Solvent | Anhydrous DMF | Ethanol |

| Estimated Yield | 60–75% | 55–70% |

| Advantages | Faster, higher yields | Safer, avoids anhydrous conditions |

The NaH/DMF method offers superior efficiency but requires strict anhydrous conditions. Conversely, the ethanol/K₂CO₃ approach is operationally simpler but may require longer reaction times.

Characterization of 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole

Spectroscopic Data

Chromatographic Purity

Mechanistic Insights

The alkylation proceeds via an Sₙ2 mechanism:

-

Deprotonation of the thiol (-SH) to form a thiolate (-S⁻).

-

Nucleophilic attack on the ethyl halide, displacing the halide ion.

Side reactions, such as over-alkylation or oxidation, are mitigated by controlling stoichiometry and reaction time.

Scalability and Industrial Considerations

Q & A

Q. What are the optimal synthetic routes for 2-ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of thiosemicarbazides or condensation of hydrazides with appropriate electrophiles. Key steps include:

-

Use of reflux conditions in polar aprotic solvents (e.g., ethanol or methanol) to facilitate cyclization .

-

Monitoring reaction progress via TLC or HPLC to optimize time and temperature (e.g., 80–100°C for 6–12 hours).

-

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

-

Critical Parameter : Excess ethylsulfanylating agents (e.g., ethyl mercaptan) improve substitution efficiency but require careful quenching to avoid side products .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Cyclization of thiosemicarbazide | 72–85 | >95 | Ethanol, 80°C, 8h | |

| Condensation with acyl chloride | 65–78 | 90–93 | DCM, RT, 12h |

Q. How can the molecular structure of this compound be reliably characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELX or similar software ) resolves bond lengths (e.g., C–S: ~1.75 Å) and angles (e.g., oxadiazole ring planarity) .

- Spectroscopy :

- ¹H/¹³C NMR : Pyridin-4-yl protons resonate at δ 8.5–8.7 ppm; ethylsulfanyl groups show δ 1.2–1.4 ppm (CH₃) and δ 2.8–3.0 ppm (SCH₂) .

- FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 690–720 cm⁻¹ (C–S stretch) confirm oxadiazole core .

- Mass Spectrometry : ESI-MS (m/z 249.1 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of 2-ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole against specific targets?

- Methodological Answer :

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., Src kinase or bacterial enzymes) .

- ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., logP ~2.3 suggests moderate lipophilicity) .

- Validation : Cross-check with in vitro assays (e.g., MIC for antimicrobial activity ).

Q. How can contradictory data in bioactivity studies (e.g., varying IC₅₀ values) be systematically resolved?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines: MCF-7 vs. HeLa; solvent: DMSO concentration ≤0.1%) .

- Statistical Validation : Apply ANOVA or t-tests to assess significance of differences (p < 0.05 threshold) .

- Reproducibility : Repeat experiments with standardized protocols (e.g., MTT assay at 48h incubation) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Q. What experimental designs are optimal for investigating the mechanism of action in antimicrobial or anticancer contexts?

- Methodological Answer :

- Antimicrobial :

- Time-Kill Assays : Determine bactericidal vs. bacteriostatic effects .

- Membrane Permeability : Use SYTOX Green uptake assays .

- Anticancer :

- Apoptosis Markers : Caspase-3/7 activation (Caspase-Glo assay) .

- ROS Detection : DCFH-DA fluorescence to quantify oxidative stress .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only) .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational bond-length predictions?

- Methodological Answer :

- Crystal Packing Effects : Intermolecular forces (e.g., hydrogen bonds in oxadiazole derivatives ) distort bond lengths vs. gas-phase DFT calculations.

- Software Limitations : Basis sets in Gaussian (e.g., B3LYP/6-31G*) may underestimate van der Waals interactions .

- Thermal Motion : High B-factors in X-ray data indicate dynamic disorder, requiring refinement in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.